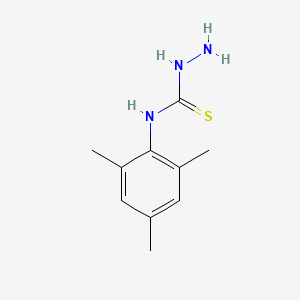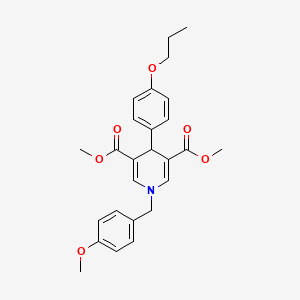![molecular formula C23H26N2O3 B11207842 7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11207842.png)
7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Spirocyclization: The pyrazole intermediate is then subjected to a spirocyclization reaction with a suitable cyclohexanone derivative. This step often requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the spirocyclic structure.
Methoxylation: The final step involves the introduction of methoxy groups at the desired positions on the aromatic ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the aromatic system, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives of the spirocyclic structure.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a useful scaffold for the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. It could be explored for its efficacy in treating various diseases, including infections and cancers, due to its possible interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The spirocyclic structure may enable the compound to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Another methoxy-substituted aromatic compound with potential bioactivity.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl): A flavonoid derivative with similar structural features.
Uniqueness
What sets 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] apart is its spirocyclic structure, which is less common among similar compounds. This unique feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C23H26N2O3/c1-26-17-11-9-16(10-12-17)19-15-20-18-7-6-8-21(27-2)22(18)28-23(25(20)24-19)13-4-3-5-14-23/h6-12,20H,3-5,13-15H2,1-2H3 |
InChI Key |
WMGKBJPKUZMADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11207770.png)

![1-{[4-(Ethoxycarbonyl)piperazin-1-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B11207775.png)

![N-(4-Butylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrido[2,3-B][1,4]diazepin-5-YL]acetamide](/img/structure/B11207786.png)
![3-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]benzenesulfonamide](/img/structure/B11207793.png)
![4-(2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11207800.png)

![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11207806.png)
![1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B11207809.png)
![5-(2-Chlorophenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207820.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11207828.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11207833.png)
![2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207838.png)
